Indium(3+);trisulfate;nonahydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

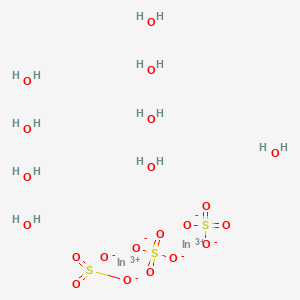

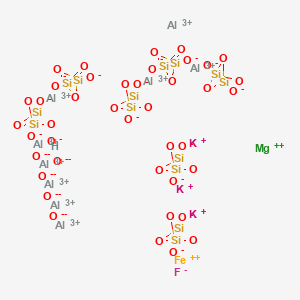

Indium(III) trisulfate nonahydrate is a chemical compound with the molecular formula of In2(SO4)3·9H2O. It is a water-soluble salt that is commonly used for various scientific experiments and research due to its unique properties and characteristics. It is a sulfate salt of the metal indium . As a solid, indium sulfate can be anhydrous, or take the form of a pentahydrate with five water molecules or a nonahydrate with nine molecules of water .

Synthesis Analysis

Indium(III) sulfate may be formed by the reaction of indium, its oxide, or its carbonate with sulfuric acid . An excess of strong acid is required, otherwise insoluble basic salts are formed .Molecular Structure Analysis

In water solution, the indium ion forms a complex with water and sulfate, examples being In(H2O)5(SO4)+ and In(H2O)4(SO4)2− . Indium is unusual in forming a sulfate complex .Chemical Reactions Analysis

The most common valence of indium is three. Monovalent and bivalent compounds of indium with oxygen, sulfur, and halogens are also known . The trivalent indium compounds are the most stable . The lower valence compounds tend to disproportionate to give the corresponding trivalent compounds and indium metal .Physical And Chemical Properties Analysis

Indium(III) sulfate has a molar mass of 517.81 g/mol . It appears as a white-gray odorless powder, hygroscopic, and forms monoclinic crystals . It is soluble in water (539.2 g/L at 20 °C) . It has a crystal structure that is monoclinic at room temperature and rhombohedral at other temperatures .Wissenschaftliche Forschungsanwendungen

Medical Applications

Indium(III) complexes are versatile species that emit Auger electrons, making them a choice for a wide range of medical applications . The properties of these complexes depend on the primary ligand used for their syntheses .

Biological Applications

Indium(III) complexes have been extensively studied for their antimicrobial activities against various microorganisms, including bacteria, fungi, viruses, and parasites . The specific mechanism of action of indium(III) complexes in antimicrobial therapy can vary depending on the type of microorganism being targeted .

Synthesis of Complexes

Methods of synthesizing xanthates, dithiocarbamate, phthalocyanine, thiosemicarbazone, and naphthalocyanine complexes of indium(III) are discussed . Also, the methods for synthesizing indium(III) complexes having other ligands are highlighted .

Anticancer Applications

Indium(III) complexes have potential applications in anticancer treatments . Their effectiveness in this field is currently under investigation .

Bioimaging Applications

Indium(III) complexes are used in bioimaging due to their ability to emit Auger electrons . This makes them useful in a variety of imaging techniques .

Radiopharmaceutical Applications

Indium(III) complexes have potential applications in radiopharmaceuticals . Their properties make them suitable for use in a variety of radiopharmaceutical treatments .

Wirkmechanismus

Target of Action

Indium(3+);trisulfate;nonahydrate, also known as Indium (III) sulfate, is a sulfate salt of the metal indium . It is a sesquisulfate, meaning that the sulfate group occurs 1.5 times as much as the metal

Mode of Action

In water solution, the indium ion forms a complex with water and sulfate, examples being In(H2O)5(SO4)+ and In(H2O)4(SO4)2− . Indium is unusual in forming a sulfate complex . The proportion of sulfate complex increases with temperature showing the reaction that forms it is endothermic . The proportion also increases with concentration of the solution and can be over a half . The sulfate complex rapidly exchanges with water at a rate of over 10,000,000 per second, so that NMR cannot detect the difference that results from a complexed and noncomplexed indium ion .

Safety and Hazards

Eigenschaften

IUPAC Name |

indium(3+);trisulfate;nonahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2In.3H2O4S.9H2O/c;;3*1-5(2,3)4;;;;;;;;;/h;;3*(H2,1,2,3,4);9*1H2/q2*+3;;;;;;;;;;;;/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUXYTSLMFRMIQ-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[In+3].[In+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H18In2O21S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

680.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indium(3+);trisulfate;nonahydrate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aR,6R,7R,8S,8aR)-2-phenyl-6,7-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B577165.png)

![7H-[1,3]Thiazolo[4,5-f][1,4]benzothiazine](/img/structure/B577174.png)